2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid

Description

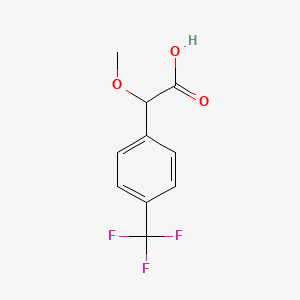

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

2-methoxy-2-[4-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C10H9F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h2-5,8H,1H3,(H,14,15) |

InChI Key |

BGIFJRABVHLYND-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Alkylation of 1,2,4,5-Tetrafluorobenzene

1,2,4,5-Tetrafluorobenzene reacts with alkyl cyanoacetate (e.g., ethyl cyanoacetate) in N-methylpyrrolidone (NMP) under basic conditions (NaH) at 120°C for 24 hours. This forms 2-cyano-2-(2,4,5-trifluorophenyl)acetate intermediates.

Key Parameters :

Step 2: Alkaline Hydrolysis

The cyano intermediate is hydrolyzed using NaOH (10% aqueous) at reflux, followed by acidification with HCl to precipitate the carboxylic acid.

Optimization :

Step 3: Decarboxylation

Heating the hydrolyzed product in acetic acid at 100°C removes CO₂, yielding the target compound. Adjusting the trifluoromethyl group’s position requires careful control of fluorination agents (e.g., KF/18-crown-6).

Electrophilic Aromatic Substitution (EAS) with Trifluoromethylating Reagents

US8835679B2 discloses a regioselective EAS method using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate). 2-Methoxyphenylacetic acid is treated with the reagent in dichloroethane at 60°C, achieving para-selectivity via directed metalation (LDA, −78°C).

Advantages :

Multi-Step Synthesis from 2,4-Dichlorofluorobenzene

CN103012111A outlines a four-step sequence starting from 2,4-dichlorofluorobenzene:

- Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position.

- Fluorination : KF replaces chloride at the 4-position.

- Condensation with Diethyl Malonate : Forms diethyl 2-(2,4,5-trifluorophenyl)malonate.

- Hydrolysis-Decarboxylation : NaOH hydrolysis followed by HCl acidification yields the acid.

Scale-Up Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Fluorination | 45–60 | 95 | Moderate | High |

| Alkylation Sequence | 70–75 | 97 | High | Moderate |

| EAS with Umemoto | 55–65 | 90 | Low | Low |

| Multi-Step Synthesis | 40–50 | 98 | High | Moderate |

The alkylation-hydrolysis-decarboxylation route balances yield and scalability, making it industrially preferred. Direct fluorination suits small-scale production but faces selectivity challenges.

Emerging Techniques: Electrochemical Synthesis

A 2024 study in Molecules explores electrochemical decarboxylation of 2-methoxy-2-(4-(trifluoromethyl)phenyl)malonic acid using boron-doped diamond (BDD) electrodes. Applying 5.2 mA/cm² in 1 M H₂SO₄/methanol achieves 70% yield at 10°C, reducing reliance on harsh reagents.

Troubleshooting Common Issues

- Low Yields : Impurities in starting materials (e.g., 1,2,4,5-tetrafluorobenzene) reduce alkylation efficiency. Distillation or recrystallization pre-treatment is advised.

- Byproduct Formation : Over-hydrolysis during decarboxylation generates 2-methoxy-2-(4-(trifluoromethyl)phenyl)ethanol. Controlled HCl addition mitigates this.

- Regioselectivity : Using directing groups (e.g., methoxy) or bulky bases (LDA) enhances para-substitution.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts, which enhance reaction rates and improve regioselectivity . Other reagents like ethyl acrylate and potassium bicarbonate are also used in specific reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

One of the significant applications of 2-methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid is in the synthesis of nonsteroidal anti-inflammatory drugs. Research has demonstrated that this compound can be used in the direct enantioselective alkylation of arylacetic acids, which are precursors for several NSAIDs. For instance, compounds like naproxen and flurbiprofen have been synthesized using this method with high enantioselectivity and yield .

γ-Secretase Modulators

The compound has also been investigated for its potential as a γ-secretase modulator, which is relevant in the treatment of Alzheimer's disease. A study highlighted the application of direct alkylation protocols involving this compound to synthesize γ-secretase modulators that have shown promise in preclinical studies .

Chiral Resolution

This compound serves as a versatile reagent for the determination of enantiomeric composition in alcohols and amines. Its ability to form stable complexes with various chiral substrates makes it valuable in analytical chemistry for chiral resolution processes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of NSAIDs (e.g., naproxen, flurbiprofen) | High enantioselectivity and yield in alkylation |

| Alzheimer's Disease | γ-Secretase modulators | Promising results in preclinical studies |

| Analytical Chemistry | Chiral resolution | Effective reagent for determining enantiomeric composition |

Case Study 1: Synthesis of Naproxen

In a notable study, researchers utilized this compound to synthesize naproxen through direct α-methylation. The process demonstrated excellent enantioselectivity (94% ee) and high isolated yields, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: γ-Secretase Modulator Development

Another research effort involved using this compound in the development of γ-secretase modulators aimed at treating Alzheimer's disease. The study illustrated how the direct alkylation method could be scaled up effectively while maintaining high enantioselectivity and yield, indicating its practical application in drug development .

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as a peroxisome proliferator-activated receptor agonist, it regulates gene expression involved in inflammation and metabolism . The compound’s methoxy and trifluoromethyl groups contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The para-CF₃ group enhances acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs. Methoxy groups at the 2-position increase steric hindrance, reducing reaction rates in nucleophilic substitutions .

- Biological Activity : Thiazole-containing derivatives (e.g., GW501516) exhibit enhanced receptor binding due to hydrophobic interactions, unlike simpler acetic acid analogs .

Functional Group Modifications on the Acetic Acid Backbone

Variations at the α-carbon or carboxyl group influence reactivity and applications:

Key Observations :

Key Observations :

- Electrochemical Methods : Offer scalability but face selectivity challenges (e.g., 37% selectivity for anhydride in ).

Biological Activity

2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid (commonly referred to as the compound ) is a chemical entity that has garnered attention for its biological activities, particularly in medicinal chemistry. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a trifluoromethyl group attached to a phenyl ring, contributing to its unique biological profile. Its molecular formula is , with a molecular weight of approximately 234.17 g/mol. The melting point ranges from 99.5°C to 102°C, indicating its solid state at room temperature. The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been identified as a potential anti-inflammatory agent. It appears to inhibit specific enzymes involved in inflammatory pathways, suggesting therapeutic applications in treating inflammatory diseases.

- Cytochrome P450 Interaction : It serves as a substrate for certain cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction may have implications for drug-drug interactions and metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is needed to fully elucidate its efficacy against various pathogens .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic acid | 1214361-90-6 | Contains an additional methoxy group on the phenyl ring |

| 2,3-Bis(trifluoromethyl)-5-methoxyphenylacetic acid | 1807005-46-4 | Features multiple trifluoromethyl groups enhancing lipophilicity |

| 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetic acid | 916420-90-1 | Different substitution pattern on the phenyl ring |

This comparison highlights the unique arrangement of functional groups in this compound that optimizes both its biological activity and chemical reactivity.

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing chronic inflammatory conditions.

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of copper(II) complexes derived from methoxy-substituted phenylacetic acids showed that these complexes exhibited significant antibacterial effects against strains such as Staphylococcus aureus, suggesting that modifications to the parent structure can enhance bioactivity .

- Drug Metabolism Implications : The interaction of this compound with cytochrome P450 enzymes was examined in a pharmacokinetic study, revealing that it could alter the metabolism of co-administered drugs, necessitating caution in polypharmacy scenarios .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer :

- Friedel-Crafts alkylation followed by oxidation is a common approach for similar arylacetic acids. For example, trifluoromethyl-substituted phenylacetic acids are synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) using 4-(trifluoromethyl)phenylboronic acid derivatives .

- Optimization : Use anhydrous conditions with Lewis acids (e.g., AlCl₃) to stabilize intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

- Yield Considerations : Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions like demethylation or trifluoromethyl group hydrolysis .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SHELX programs ) is definitive for determining absolute configuration. For enantiomeric resolution, employ chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases containing hexane/isopropanol.

- NMR Analysis : Use NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -65 ppm) and NMR to verify methoxy resonance (δ ~ 3.3–3.7 ppm) .

Q. What are the critical purity assessment techniques for this compound?

- Methodological Answer :

- Combined Chromatography : Reverse-phase HPLC (≥95% purity threshold) coupled with mass spectrometry (LC-MS) detects trace impurities (e.g., unreacted intermediates).

- Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical values).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations (Gaussian, ORCA): Optimize geometries at the B3LYP/6-31G(d,p) level to evaluate electron-withdrawing effects of the trifluoromethyl group on acidity (pKa estimation).

- Molecular Dynamics (MD) : Simulate binding affinities in enzyme-active sites (e.g., acyl-CoA synthetases) using docking software (AutoDock Vina). Compare with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and -40°C.

- 2D NMR (COSY, NOESY) : Assign overlapping signals in crowded regions (e.g., aromatic protons adjacent to trifluoromethyl groups).

- Isotopic Labeling : Synthesize -labeled methoxy groups to track coupling patterns .

Q. How can researchers mitigate byproduct formation during esterification or amidation reactions?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters (Boc₂O) to prevent undesired nucleophilic attack .

- Catalytic Control : Use DMAP (4-dimethylaminopyridine) to enhance selectivity in Steglich esterification.

- Byproduct Analysis : Employ high-resolution MS (HRMS) to identify dimers or trifluoromethyl-cleavage products .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.